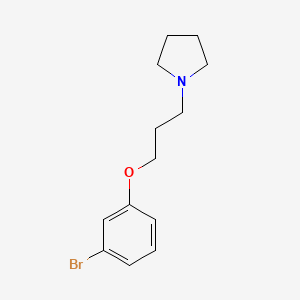
1-(3-(3-Bromophenoxy)propyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-Bromophenoxy)propyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". Pyrrolidine derivatives, including prolinol, have been highlighted for their target selectivity and structural role in bioactive molecules. These compounds are synthesized either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring significantly influences the biological profile of drug candidates, demonstrating the importance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).
Pyrrolizidine Alkaloids in Plants
Pyrrolizidine alkaloids, characteristic secondary metabolites found in the Asteraceae family and notably diverse in the Senecioneae tribe, serve as a defense mechanism against herbivores. The synthesis of these alkaloids involves homospermidine synthase, which is responsible for the formation of the first specific intermediate in the biosynthesis pathway. This enzyme's gene was recruited following gene duplication, highlighting the evolutionary adaptation of plants to synthesize these compounds independently across different lineages. Despite the conserved initial steps, the diversity of pyrrolizidine alkaloids suggests a high degree of plasticity in their biosynthetic pathways (Langel, Ober, & Pelser, 2011).
Matrix Metalloproteinase Inhibitors
Pyrrolidine-based compounds have been identified as potent matrix metalloproteinase (MMP) inhibitors, contributing to therapeutic approaches for diseases such as cancer, rheumatism, and cardiovascular conditions. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, underscoring the versatility of this heterocyclic structure in developing new therapeutic agents (Cheng, Wang, Fang, & Xu, 2008).
作用機序
Target of Action
It is known that pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to possess several important biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with various targets to exert their biological effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, have been studied and are known to influence the adme properties of its derivatives .
Result of Action
It is known that pyrrolidine alkaloids can exert a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWKHSLVXWKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
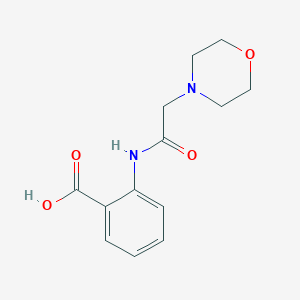
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
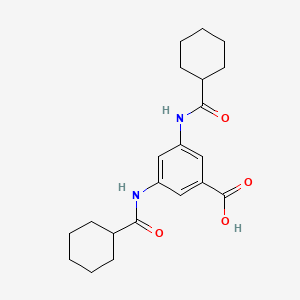
![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

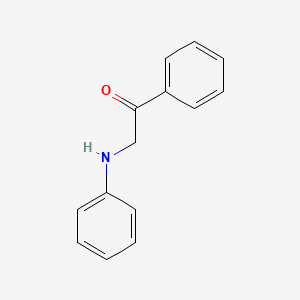
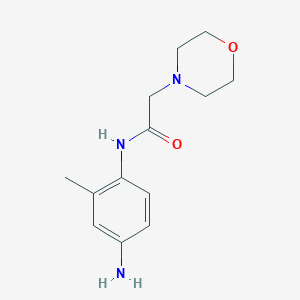

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)
